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Compound of Interest

Compound Name: Quinolin-8-ylmethanesulfonamide

Cat. No.: B1419963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the identified and putative protein targets

of Quinolin-8-ylmethanesulfonamide and its close structural analogs. The document

summarizes key quantitative data, details relevant experimental methodologies, and visualizes

associated signaling pathways and workflows to support further research and drug

development efforts in this area. While direct extensive research on Quinolin-8-
ylmethanesulfonamide is limited, this guide draws upon available data for this compound and

its closely related sulfonamide analogs to provide a comprehensive overview.

Identified and Putative Protein Targets
High-throughput screening and targeted investigations have implicated several key proteins as

targets for Quinolin-8-ylmethanesulfonamide and its analogs. The primary targets identified

are Methionine aminopeptidase (MetAP) and Pyruvate Kinase M2 (PKM2). Additionally,

compounds with a quinoline-8-sulfonamide core have been shown to modulate the NF-κB

signaling pathway.

Methionine Aminopeptidase (MetAP)
N-(quinolin-8-yl)methanesulfonamide has been identified as a potent inhibitor of Escherichia

coli Methionine aminopeptidase (MetAP)[1][2]. MetAPs are metalloenzymes crucial for cleaving

the N-terminal methionine from nascent polypeptide chains, a vital step in protein maturation
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and function[2][3]. Inhibition of bacterial MetAP is a promising strategy for the development of

novel antibacterial agents[2].

The inhibitory mechanism of Quinolin-8-ylmethanesulfonamide involves the formation of a

metal complex with the catalytic metal ions (e.g., Co(II), Ni(II), Fe(II)) in the enzyme's active

site. X-ray crystallography has revealed that the inhibitor coordinates with the metal ions and

interacts with active site residues, such as H79 in E. coli MetAP, effectively blocking substrate

access[1].

Pyruvate Kinase M2 (PKM2)
Derivatives of quinoline-8-sulfonamide have been identified as modulators of the M2 isoform of

Pyruvate Kinase (PKM2)[4][5][6][7]. PKM2 is a key enzyme in glycolysis, catalyzing the final

rate-limiting step. In cancer cells, PKM2 is often overexpressed and plays a crucial role in the

metabolic reprogramming that supports rapid cell proliferation[4][5]. Modulation of PKM2

activity is therefore a recognized therapeutic strategy in oncology. Studies have shown that

quinoline-8-sulfonamide derivatives can reduce intracellular pyruvate levels and exhibit

cytotoxic effects on cancer cell lines[4][7].

NF-κB Signaling Pathway
N-(quinolin-8-yl)benzenesulfonamides, structurally very similar to Quinolin-8-
ylmethanesulfonamide, have been identified as suppressors of the NF-κB (Nuclear Factor

kappa-light-chain-enhancer of activated B cells) signaling pathway[8][9]. The NF-κB pathway is

a critical regulator of inflammatory responses, immunity, and cell survival. Dysregulation of this

pathway is implicated in various diseases, including cancer and inflammatory disorders. While

the precise molecular target within the NF-κB pathway has not been definitively elucidated,

evidence suggests that these compounds act on a common component of the pathway,

potentially by inhibiting IκBα degradation and subsequent nuclear translocation of NF-κB[8].

Quantitative Data
The following tables summarize the available quantitative data for the biological activity of

Quinolin-8-ylmethanesulfonamide and its analogs.
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Compound
Class

Target Assay Value Cell Line Reference

Quinolinyl

sulfonamides
E. coli MetAP IC50

Varies with

metal ion
- [1]

Quinoline-8-

sulfonamide

derivative

(9a)

Cytotoxicity GI50
233.9 µg/mL

(0.520 mM)

C32

(Amelanotic

melanoma)

[7]

Quinoline-8-

sulfonamide

derivative

(9a)

Cytotoxicity GI50
168.7 µg/mL

(0.376 mM)

COLO829

(Melanotic

melanoma)

[7]

Quinoline-8-

sulfonamide

derivative

(9a)

Cytotoxicity GI50
273.5 µg/mL

(0.609 mM)

MDA-MB-231

(Breast

cancer)

[7]

Quinoline-8-

sulfonamide

derivative

(9a)

Cytotoxicity GI50
339.7 µg/mL

(0.756 mM)

U87-MG

(Glioblastoma

)

[7]

Quinoline-8-

sulfonamide

derivative

(9a)

Cytotoxicity GI50
223.1 µg/mL

(0.496 mM)

A549 (Lung

cancer)
[4][7]

N-(quinolin-8-

yl)benzenesul

fonamides

NF-κB

Suppression
Potency

As low as 0.6

µM

OCI-Ly3

(Lymphoma)
[8][9]

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation

of the target proteins of Quinolin-8-ylmethanesulfonamide.
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Methionine Aminopeptidase (MetAP) Activity Assay
This protocol describes a continuous spectrophotometric assay for measuring MetAP activity

and inhibition.

Materials:

Purified MetAP enzyme

MetAP reaction buffer (e.g., 30 mM HEPES, pH 7.4, 150 mM NaCl, 0.1 mM CoCl₂)[10]

Thioester peptide substrate (e.g., Met-Pro-p-nitroanilide)[11]

Coupling enzyme (e.g., prolyl aminopeptidase)[11]

Quinolin-8-ylmethanesulfonamide or other inhibitors

96-well microplate

Spectrophotometer

Procedure:

Prepare a reaction mixture in a 96-well plate containing MetAP reaction buffer, the thioester

substrate, and the coupling enzyme.

Add varying concentrations of Quinolin-8-ylmethanesulfonamide or a vehicle control to the

wells.

Initiate the reaction by adding the purified MetAP enzyme to each well.

Continuously monitor the absorbance at 405 nm at a constant temperature (e.g., 25°C) using

a spectrophotometer. The rate of increase in absorbance is proportional to the MetAP

activity.

Calculate the percentage of inhibition for each inhibitor concentration and determine the

IC50 value.
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WST-1 Cell Viability Assay
This protocol outlines the use of the WST-1 assay to assess the cytotoxic effects of Quinolin-
8-ylmethanesulfonamide analogs on cancer cell lines.

Materials:

Cancer cell line of interest (e.g., A549)

Complete cell culture medium

Quinolin-8-ylmethanesulfonamide analogs

WST-1 reagent

96-well cell culture plate

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24

hours to allow for attachment.

Treat the cells with a range of concentrations of the Quinolin-8-ylmethanesulfonamide
analog and a vehicle control.

Incubate the cells for a specified period (e.g., 72 hours).

Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan

dye.

Measure the absorbance at 440 nm using a microplate reader.

Calculate the cell viability as a percentage of the control and determine the GI50

(concentration for 50% of maximal inhibition of cell proliferation).
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NF-κB Nuclear Translocation Assay
This protocol describes an immunofluorescence-based assay to assess the inhibition of NF-κB

nuclear translocation.

Materials:

HeLa cells or other suitable cell line

Cell culture medium

TNF-α or other NF-κB stimulus

Quinolin-8-ylmethanesulfonamide analogs

Fixation and permeabilization buffers

Primary antibody against NF-κB p65 subunit

Fluorescently labeled secondary antibody

DAPI or Hoechst for nuclear counterstaining

Fluorescence microscope or high-content imaging system

Procedure:

Seed cells on coverslips or in a multi-well imaging plate.

Pre-treat the cells with different concentrations of the Quinolin-8-ylmethanesulfonamide
analog for a specified time.

Stimulate the cells with TNF-α for 30 minutes to induce NF-κB translocation.

Fix, permeabilize, and block the cells.

Incubate with the primary antibody against the NF-κB p65 subunit.

Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
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Acquire images using a fluorescence microscope.

Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 subunit to determine

the extent of nuclear translocation and its inhibition.

Molecular Docking
This protocol provides a general workflow for in silico molecular docking studies to predict the

binding mode of Quinolin-8-ylmethanesulfonamide to its target proteins.

Software:

Molecular modeling software (e.g., AutoDock, GOLD)[12]

Protein and ligand preparation tools

Procedure:

Protein Preparation: Obtain the 3D structure of the target protein (e.g., MetAP, PKM2) from

the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding

hydrogen atoms, and assigning charges.

Ligand Preparation: Generate the 3D structure of Quinolin-8-ylmethanesulfonamide and

optimize its geometry. Assign charges and define rotatable bonds.

Grid Generation: Define the binding site on the protein and generate a grid box that

encompasses this site.

Docking: Perform the docking simulation using a suitable algorithm (e.g., genetic algorithm,

Lamarckian genetic algorithm) to explore possible binding conformations of the ligand within

the protein's active site.

Scoring and Analysis: Rank the docked poses based on a scoring function that estimates the

binding affinity. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen

bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations
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The following diagrams illustrate the signaling pathways and experimental workflows discussed

in this guide.
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Caption: Methionine Aminopeptidase (MetAP) Pathway and Inhibition.
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Caption: Role of PKM2 in Glycolysis and its Modulation.
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Caption: Canonical NF-κB Signaling Pathway and Putative Inhibition.
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Caption: General Experimental Workflow for Target Validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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